vimentin (1-96)
Description
Overview of Intermediate Filaments and Vimentin (B1176767) as a Type III Intermediate Filament Protein
Intermediate filaments are polymers typically measuring between 9–11 nm in diameter when fully assembled. wikipedia.org They are known for their remarkable mechanical properties, including high tensile strength and flexibility, contributing significantly to cellular integrity and tissue mechanics. technologynetworks.combiorxiv.orgplos.org Unlike the dynamic nature of actin filaments and microtubules, IFs were historically considered relatively stable structures, although it is now understood that they undergo dynamic remodeling. harvard.eduaps.orgmdpi.comoup.com
Intermediate filaments are categorized into six types based on similarities in amino acid sequence and protein structure. wikipedia.orgunits.it Type I and II consist of acidic and basic keratins, primarily found in epithelial cells. wikipedia.orgunits.it Type III intermediate filaments, which include vimentin, desmin, glial fibrillary acidic protein (GFAP), and peripherin, are typically found in mesenchymal cells and other cell types derived from the mesoderm. wikipedia.orgresearchgate.netunits.it Vimentin is the most widely distributed Type III IF protein and can form homopolymers or heteropolymers with other Type III IF proteins. wikipedia.orgunits.it
Vimentin filaments form an extensive network within the cytoplasm, extending from the nuclear periphery to the plasma membrane. mdpi.com This network interacts with other cytoskeletal components, such as actin and microtubules, and is involved in various cellular functions, including maintaining organelle position, cell shape, migration, and division. technologynetworks.comwikipedia.orgresearchgate.netfrontiersin.orgmdpi.comgulhanemedj.orgiric.ca
Identification and Characterization of the Vimentin (1-96) N-Terminal Head Domain
The vimentin protein is composed of three distinct domains: the N-terminal head domain, the central α-helical rod domain, and the C-terminal tail domain. biorxiv.orgnih.govfrontiersin.orgresearchgate.net The N-terminal head domain, encompassing approximately the first 96 amino acids, is an intrinsically disordered region that plays a critical role in filament assembly and interactions. biorxiv.orgfrontiersin.orgbiorxiv.org While the exact boundaries can vary slightly depending on the species and specific study, the region spanning residues 1-96 is commonly referred to as the N-terminal head domain or a significant portion thereof. nih.govnih.gov
Characterization studies have revealed that the N-terminal head domain is rich in basic amino acids, particularly arginine residues, which contribute to its basic nature. gulhanemedj.org This domain is known to be a major site for post-translational modifications, including phosphorylation, which are instrumental in regulating the assembly and disassembly of vimentin filaments. mdpi.comfrontiersin.orgbiorxiv.orgmolbiolcell.org
Research utilizing deletion mutagenesis and peptide studies has demonstrated that the N-terminal head domain is essential for regular intermediate filament assembly both in vitro and in vivo. nih.govnih.govacs.org Specific regions within this domain, including a highly conserved sequence motif (SSYRRXFGG), have been identified as playing a particularly important role in filament formation and stabilization. nih.govnih.gov Studies have also indicated that the middle region of the head domain may loop out from the filament surface, becoming accessible for interactions with other cellular proteins and structures. mdpi.comnih.govacs.org
Furthermore, the N-terminal head domain has been implicated in interactions with other cellular components, including nucleic acids and mitochondria. nih.govacs.orgnih.govresearchgate.net Studies have localized a nucleic acid-binding site to the middle of the arginine-rich N-terminal head domain. nih.govacs.org Deletions within this region can abolish nucleic acid binding without necessarily preventing filament formation, suggesting distinct functional subregions within the head domain. acs.org The N-terminal domain has also been shown to interact with mitochondria, influencing their motility. nih.govresearchgate.net
Historical Perspective on the Discovery and Initial Functional Attribution of Vimentin (1-96)
The discovery of intermediate filaments as a distinct component of the cytoskeleton occurred in the late 1960s through advancements in microscopic techniques. gulhanemedj.org Vimentin itself was identified in 1978 by Franke et al., who created antibodies to a protein found in the cytoskeleton of mouse 3T3 cells. gulhanemedj.org They proposed the name 'vimentin', derived from the Latin word 'vimentum' meaning arrays of flexible rods, to differentiate it from other intermediate filament proteins. gulhanemedj.org Initial studies revealed that vimentin formed a radial arrangement in the cytoplasm and was present in cells derived from mesenchyme. gulhanemedj.org
Early research into the structure of intermediate filaments, including vimentin, focused on their assembly properties and the identification of their constituent protein domains. The general tripartite structure of IF proteins, with a central rod domain flanked by head and tail domains, was established. biorxiv.orgnih.govfrontiersin.orgresearchgate.net The importance of the non-alpha-helical terminal domains for filament assembly was recognized through in vitro reconstitution experiments and studies using proteolytic digestion or deletion mutants. mdpi.comnih.govnih.govacs.org These early studies provided the foundational understanding that the N-terminal head domain was not merely a flexible extension but played an active role in the polymerization process. The specific functional attributions of the N-terminal head domain, such as its involvement in head-to-rod and head-to-head interactions crucial for filament formation and stability, began to emerge from these initial characterizations. mdpi.comnih.gov The identification of the N-terminal head domain's basic nature and its potential to interact with negatively charged molecules like nucleic acids also contributed to the early understanding of its potential functional repertoire beyond just structural assembly. gulhanemedj.orgnih.govacs.org
Rationale for Focused Research on the Vimentin (1-96) Fragment in Academic Disciplines
Focused research on the vimentin (1-96) fragment is driven by several key rationales across various academic disciplines, including cell biology, molecular biology, biophysics, and biochemistry.
Firstly, the N-terminal head domain is indispensable for the proper assembly and structural integrity of vimentin filaments. nih.govnih.govacs.org Studying the 1-96 fragment allows researchers to dissect the specific molecular interactions and structural transitions mediated by this region during the complex process of filament formation from monomers to dimers, tetramers, unit-length filaments (ULFs), and finally mature filaments. harvard.edubiorxiv.orgnih.govaps.org Understanding the assembly mechanisms at this granular level is crucial for comprehending the fundamental principles of intermediate filament biogenesis.
Secondly, the N-terminal head domain is a hub for post-translational modifications, particularly phosphorylation, which are critical regulators of vimentin filament dynamics and cellular reorganization, such as during mitosis. mdpi.comfrontiersin.orgbiorxiv.orgmolbiolcell.org Investigating the 1-96 fragment allows for detailed analysis of how these modifications within this specific region impact its conformation, interactions, and ultimately the assembly and disassembly of the entire filament network.
Thirdly, the vimentin N-terminal head domain has been shown to interact with a variety of other cellular molecules, including nucleic acids, proteins, and potentially membranes. mdpi.comnih.govacs.orgnih.govresearchgate.netnih.gov Focusing on the 1-96 fragment helps to identify and characterize the specific binding sites and molecular determinants within this region that mediate these interactions. This is essential for elucidating the diverse functions of vimentin beyond its structural role, such as its involvement in DNA binding, organelle positioning, and signaling pathways. mdpi.comnih.govacs.orgnih.govresearchgate.netnih.gov
Fourthly, alterations in vimentin expression, structure, and post-translational modifications, particularly within the head domain, have been implicated in various pathological conditions, including cancer, neurodegenerative diseases, and viral infections. researchgate.netmdpi.comgulhanemedj.orgnih.govmdpi.comresearchgate.net Studying the vimentin (1-96) fragment provides a tractable system to investigate how specific mutations, modifications, or proteolytic cleavage events within this region contribute to disease pathogenesis. For example, N-terminal truncation of vimentin has been observed in neurodegenerative disorders. mdpi.com The interaction of viral proteins with the vimentin N-terminus is also an area of active research. mdpi.comgulhanemedj.orgnih.gov
Finally, the relatively smaller size of the 1-96 fragment compared to the full-length protein makes it more amenable to certain structural and biochemical techniques, such as high-resolution NMR spectroscopy, peptide synthesis, and detailed binding assays. This facilitates in-depth characterization of its intrinsic properties and interactions. The ability to produce and purify recombinant vimentin fragments, including those encompassing the N-terminal head domain, has been instrumental in these studies. harvard.edunih.govnih.gov
Properties
CAS No. |
137085-30-4 |
|---|---|
Molecular Formula |
C8H7N3O3 |
Synonyms |
vimentin (1-96) |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Vimentin 1 96
Structural Features of the Vimentin (B1176767) (1-96) N-Terminal Head Domain and its Role in Monomer Conformation
The vimentin (1-96) N-terminal head domain is approximately 95 amino acids in length and is characterized by its non-alpha-helical nature. nih.govbiorxiv.orgcellapplications.comresearchgate.netjci.orgbiorxiv.org Research indicates that this domain can fold back and associate with the central rod domain of the vimentin monomer. mdpi.comresearchgate.net This intramolecular association is considered essential for proper filament assembly. mdpi.comresearchgate.net The intrinsically disordered nature of the head domain allows for significant conformational flexibility, enabling it to adopt different structures and engage in diverse interactions depending on the cellular environment and post-translational modifications (PTMs). biorxiv.orgbiorxiv.org
The head domain is a primary site for various PTMs, notably phosphorylation. nih.govcellapplications.combiorxiv.orgmdpi.commdpi.com Phosphorylation events within the vimentin (1-96) region can induce conformational changes in the monomer, altering its charge distribution and potentially disrupting the association between the head and rod domains. nih.govmdpi.comresearchgate.net These modifications significantly influence the monomer's propensity to assemble into higher-order structures. nih.govcellapplications.combiorxiv.orgmdpi.commdpi.com
Critical Contributions of Vimentin (1-96) to Vimentin Polymerization and Filament Assembly
The N-terminal head domain is indispensable for the hierarchical assembly of vimentin into intermediate filaments. Studies have shown that vimentin molecules lacking the N-terminal domain are unable to assemble into 10 nm filaments and remain soluble. nih.gov This highlights the essential role of the vimentin (1-96) region in initiating and driving the polymerization process.
Role of Vimentin (1-96) in Coiled-Coil Dimer and Antiparallel Tetramer Formation
The initial step in vimentin assembly involves the formation of parallel coiled-coil dimers through the interaction of the central rod domains of two monomers. researchgate.netresearchgate.netbiorxiv.orgresearchgate.netnih.gov Subsequently, two of these coiled-coil dimers associate in an antiparallel and approximately half-staggered manner to form a tetramer. researchgate.netresearchgate.netbiorxiv.orgresearchgate.netnih.gov The N-terminal head domain of vimentin has been identified as having an essential role in this tetramer formation step. researchgate.net Vimentin mutants that lack the head domains are unable to form tetramers, underscoring the critical contribution of the vimentin (1-96) region to the formation of this fundamental building block. researchgate.net Tetramers represent the smallest soluble oligomeric complexes of vimentin under non-denaturing conditions. nih.gov
Mechanisms of Vimentin (1-96) Integration into Unit-Length Filaments and Mature Intermediate Filaments
Following tetramer formation, the assembly process proceeds rapidly with the lateral association of approximately eight tetramers to form Unit-Length Filaments (ULFs). researchgate.netnih.govmolbiolcell.orgnih.govpnas.org These ULFs are rod-like structures, typically around 60-63 nm in length. nih.govresearchgate.netaps.org The N-terminal head domains are involved in the lateral interactions that lead to ULF formation. biorxiv.org
The subsequent step in filament assembly involves the longitudinal annealing (end-to-end association) of ULFs to form longer, immature filaments. researchgate.netresearchgate.netnih.govnih.govpnas.orgresearchgate.netaps.org This process is driven, in part, by head-to-tail interactions between adjacent ULFs. nih.govnih.gov The N-terminal head domain from one ULF interacts with the C-terminal tail domain of another ULF, facilitating the elongation of the filament. nih.gov Finally, these nascent filaments undergo a radial compaction step, resulting in the mature, approximately 10 nm diameter intermediate filament. nih.govpnas.orgaps.org Within the mature filament structure, the head domains are thought to be positioned within the lumen of the filament. biorxiv.org
Dynamic Regulation of Vimentin (1-96)-Mediated Filament Disassembly and Reassembly Processes
Vimentin filament networks are highly dynamic structures that undergo continuous remodeling through assembly and disassembly processes. This dynamic nature is crucial for various cellular functions, including cell migration, division, and responses to stress. nih.govjci.orgbiorxiv.orgmolbiolcell.orgaps.orgnih.gov The vimentin (1-96) domain plays a key role in regulating these dynamic transitions.
Conformational Changes within Vimentin (1-96) Dictating Assembly States
Conformational changes within the vimentin protein, particularly in the N-terminal head domain, are critical for regulating its assembly state. As mentioned earlier, phosphorylation of residues within the head domain can induce conformational alterations that disrupt inter- or intramolecular interactions necessary for stable filament formation. nih.gov This can shift the equilibrium towards disassembled states, such as soluble oligomers or smaller particles/squiggles observed during processes like cell migration. nih.govjci.orgmolbiolcell.orgmolbiolcell.org
Post Translational Modifications Ptms Governing Vimentin 1 96 Functionality
Phosphorylation of the Vimentin (B1176767) (1-96) Head Domain and its Functional Consequences
Phosphorylation within the vimentin head domain is a well-established mechanism for regulating filament assembly, disassembly, and interactions with other cellular proteins. core.ac.ukrsc.orgcytoskeleton.comnih.govnih.gov This dynamic modification plays a crucial role in various cellular processes, including cell division, motility, and signaling. frontiersin.orgrsc.orgcytoskeleton.comnih.goveuropeanreview.org
Identification and Characterization of Key Phosphorylation Sites within Vimentin (1-96)
The vimentin head domain contains numerous phosphorylation sites, primarily serine residues, although tyrosine phosphorylation sites have also been identified. europeanreview.orgnih.gov Studies have identified at least eleven phosphorylation sites within the head domain that are important for vimentin reorganization, particularly during mitosis. frontiersin.org Some key serine phosphorylation sites within the vimentin head domain (1-96) that have been identified and characterized include Ser6, Ser24, Ser33, Ser38, Ser55, Ser56, Ser65, Ser71, Ser72, and Ser82. mpg.deresearchgate.netaacrjournals.orgresearchgate.netcytoskeleton.com While tyrosine phosphorylation sites exist in the head domain, their in vivo validation and functional significance are less characterized compared to serine phosphorylation. europeanreview.org
Data Table: Key Phosphorylation Sites in Vimentin (1-96)
| Phosphorylation Site | Amino Acid Type | Known Kinases |
| Ser6 | Serine | PI3Kγ (indirectly) |
| Ser24 | Serine | PKA |
| Ser33 | Serine | Unknown |
| Ser38 | Serine | PKA, ROCK, Akt1, PAK1, PI3Kγ (indirectly) |
| Ser55 (or Ser56) | Serine | Cdk1, PKA, MAPKAP-K2, PAK |
| Ser65 | Serine | PKA |
| Ser71 | Serine | ROCK, PKA, PKC |
| Ser72 | Serine | Aurora B, PKA |
| Ser82 | Serine | Plk1, CaMKII, MAPKAP-K2 |
| Tyr17 | Tyrosine | Unknown |
| Tyr19 | Tyrosine | Unknown |
| Tyr20 | Tyrosine | Unknown |
Note: Some sources list Ser55 and Ser56 interchangeably, and Ser38 and Ser39 interchangeably. cytoskeleton.com
Analysis of Kinase and Phosphatase Activities Modulating Vimentin (1-96) Phosphorylation
Phosphorylation of the vimentin head domain is tightly regulated by the interplay of various protein kinases and phosphatases. Key kinases known to phosphorylate residues in the vimentin head domain include Cyclin-dependent kinase 1 (Cdk1), Protein Kinase A (PKA), Protein Kinase C (PKC), Rho-associated kinase (ROCK), Polo-like kinase 1 (Plk1), Aurora B, Akt1, and p21-activated kinase (PAK). cytoskeleton.comnih.goveuropeanreview.orgmpg.deresearchgate.netaacrjournals.orgresearchgate.netcytoskeleton.comscbt.comscbt.com These kinases often target specific serine or threonine residues within the head domain, with different kinases showing preferences for distinct sites. mpg.deaacrjournals.orgresearchgate.netcytoskeleton.com For instance, Cdk1 is known to phosphorylate Ser55 during mitosis, a crucial event for filament disassembly. nih.govaacrjournals.orgmolbiolcell.org ROCK phosphorylates Ser38 and Ser71. researchgate.netcytoskeleton.comscbt.com PKA phosphorylates multiple sites including Ser38, Ser55, Ser65, Ser71, and Ser72. mpg.decytoskeleton.com
Dephosphorylation of the vimentin head domain is primarily mediated by protein phosphatases, allowing for the reversal of phosphorylation-induced effects and the reassembly of filaments. core.ac.ukrsc.org Protein phosphatase 2A (PP2A) has been identified as a key phosphatase that dephosphorylates vimentin. nih.govpsu.edunih.govresearchgate.net The activity of PP2A towards vimentin is modulated by regulatory subunits, such as B55, which facilitates the association of PP2A with vimentin and enhances its dephosphorylation activity. nih.govnih.govresearchgate.net Inhibition of PP2A leads to vimentin hyperphosphorylation and filament disassembly. nih.govpsu.edunih.gov
Impact of Vimentin (1-96) Phosphorylation on Filament Disassembly and Protein Interactions
Phosphorylation of the vimentin head domain is a primary trigger for the disassembly of vimentin intermediate filaments. core.ac.ukrsc.orgnih.govnih.govscbt.com The head domain plays a crucial role in filament assembly by interacting with the carboxyl-terminal helix 2B in the rod domain. core.ac.uknih.gov Phosphorylation, particularly at multiple sites within the head domain, disrupts these interactions, leading to the dissociation of tetramers and subsequent filament breakdown. core.ac.uknih.govnih.goveuropeanreview.org This disassembly is essential for dynamic cellular processes like mitosis and cell migration. frontiersin.orgrsc.orgcytoskeleton.comnih.goveuropeanreview.orgmolbiolcell.org
Beyond filament dynamics, phosphorylation of the vimentin head domain also regulates interactions with other proteins. A notable example is the interaction with 14-3-3 proteins. rsc.orgcytoskeleton.comscbt.comscbt.comnih.gov Phosphorylation of specific serine/threonine residues in the head domain creates binding sites for 14-3-3 proteins. cytoskeleton.comscbt.comnih.gov The binding of 14-3-3 to phosphorylated vimentin can sequester 14-3-3, limiting its availability to interact with other target proteins and thereby influencing various signaling pathways. rsc.orgcytoskeleton.comscbt.comscbt.comnih.gov This sequestration can impact processes regulated by 14-3-3, such as cell cycle control and the activity of proteins like Raf. rsc.orgcytoskeleton.comnih.gov Phosphorylation at Ser39 in the head domain has also been shown to be important for the interaction with Akt-phosphorylated Beclin 1, a complex involved in inhibiting autophagy. cytoskeleton.com
Data Table: Impact of Vimentin (1-96) Phosphorylation
| Functional Consequence | Mechanism Involved | Relevant Phosphorylation Sites (Examples) |
| Filament Disassembly | Disruption of head domain interactions with the rod domain. | Ser38, Ser55, Ser71, Ser82, multiple sites |
| Regulation of Cell Motility | Phosphorylation-induced disassembly and retraction of filaments. | Ser38, Ser39, Ser56 |
| 14-3-3 Protein Binding | Creation of binding motifs for 14-3-3 proteins. | Multiple Ser/Thr sites |
| Sequestration of 14-3-3 | Binding of phosphorylated vimentin to 14-3-3, reducing its availability for others. | Multiple Ser/Thr sites |
| Modulation of Signaling Pathways | Indirect effects due to 14-3-3 sequestration. | Multiple Ser/Thr sites |
| Interaction with Beclin 1 | Requirement for phosphorylation for complex formation. | Ser39 |
Oxidative Modifications Affecting Vimentin (1-96) Functional States
Mechanisms of Oxidation-Induced Remodeling of Vimentin (1-96) Containing Structures
Oxidative stress can lead to the remodeling of vimentin filaments into distinct structures, including dots or droplet-like particles. preprints.orgcsic.esresearchgate.netbiorxiv.orgnih.gov While the precise mechanisms involving the head domain specifically under oxidative stress are still being elucidated, the intrinsically disordered nature of the head domain is thought to play a role in the dynamic assembly and disassembly processes that are affected by redox changes. preprints.orgcsic.esbiorxiv.orgnih.govbiorxiv.orgresearchgate.net Oxidative modifications, even at sites outside the head domain like C328, can indirectly influence the conformation and interactions of the head domain, thereby impacting filament stability and promoting remodeling. researchgate.netnih.govbiorxiv.orgfrontiersin.org The reversible nature of some of these oxidation-induced changes suggests a dynamic process involving altered protein interactions. researchgate.netbiorxiv.orgnih.gov
Role of Vimentin (1-96) in Biomolecular Condensate Formation under Oxidative Stress
Recent research highlights the capacity of vimentin to form phase-separated biomolecular condensates, particularly under oxidative stress. preprints.orgcsic.esresearchgate.netbiorxiv.orgnih.govresearchgate.net Studies with isolated head domains of vimentin and other intermediate filaments have shown their ability to phase separate and form gel-like condensates in vitro. nih.govresearchgate.net This suggests that the low complexity sequence and intrinsic disorder of the head domain contribute to the self-association properties necessary for condensate formation. biorxiv.orgnih.govresearchgate.net Under oxidative stress, the remodeling of vimentin filaments into droplet-like structures exhibits characteristics of biomolecular condensates. preprints.orgcsic.esresearchgate.netbiorxiv.orgnih.gov While C328 oxidation is critical for the formation of these condensates, the head domain's ability to engage in labile interactions likely facilitates the transition from a filamentous network to a condensed phase. biorxiv.orgnih.govresearchgate.net This condensate formation is hypothesized to potentially serve a protective role against irreversible damage to the vimentin network under stress conditions. researchgate.netbiorxiv.org Furthermore, these condensates might act as intermediates in filament assembly or disassembly processes. preprints.orgcsic.esresearchgate.net
Other Post-Translational Modifications Relevant to Vimentin (1-96) (e.g., SUMOylation, Ubiquitination, Citrullination)
Beyond well-studied modifications like phosphorylation, the vimentin N-terminus is also subject to other PTMs, including SUMOylation, ubiquitination, and citrullination. These modifications can induce significant changes in the protein's properties and behavior. The N-terminal domain is recognized as a major site for various PTMs, including the deamination of arginine residues, which results in citrullination nih.gov.
SUMOylation, the conjugation of Small Ubiquitin-like Modifier (SUMO) proteins to lysine (B10760008) residues, is a regulatory process that can impact protein localization, protein-protein interactions, and stability mpg.denih.gov. While some reported SUMOylation sites on vimentin are located in the C-terminus (e.g., K439, K445) frontiersin.orgnih.gov, the potential for N-terminal SUMOylation cannot be entirely excluded, as theoretical predictions have suggested sites like K111 oncotarget.com.
Ubiquitination involves the attachment of ubiquitin molecules to a substrate protein, typically on lysine residues. Like SUMOylation, ubiquitination can influence protein stability, localization, and interactions nih.govpnas.org. Vimentin has been reported to undergo ubiquitination mdpi.com. Ubiquitin-related proteins have also been implicated in regulating the interaction of vimentin intermediate filaments with the plasma membrane pnas.org.
Citrullination is a PTM catalyzed by peptidylarginine deiminases (PADs), which convert arginine residues to citrulline. This modification results in the loss of a positive charge, which can profoundly alter protein structure, stability, localization, and interactions mdpi.comroyalsocietypublishing.org. The N-terminus of vimentin contains arginine residues that can be deaminated nih.gov. Citrullination of vimentin peptides has been studied in the context of rheumatoid arthritis, highlighting its role in immune responses mdpi.com.
Effects on Vimentin (1-96) Stability and Subcellular Localization
PTMs, including SUMOylation, ubiquitination, and citrullination, can significantly influence the stability and subcellular localization of vimentin. While specific data focusing solely on the vimentin (1-96) fragment's stability and localization as a result of these PTMs is limited, studies on full-length vimentin provide insights into the potential impact on the N-terminal region.
SUMOylation of vimentin has been associated with its nuclear translocation nih.govresearchgate.net. This suggests that SUMO modification, potentially on or near the N-terminal domain, could play a role in directing vimentin to the nucleus, where the N-terminus has been shown to interact with DNA nih.govmolbiolcell.org. SUMOylation can also influence protein stability mpg.denih.gov.
Ubiquitination is well-known for its role in targeting proteins for proteasomal degradation, thereby affecting protein stability nih.govpnas.org. While the specific ubiquitination sites on vimentin and their impact on the stability of the 1-96 region require further investigation, ubiquitination of full-length vimentin could lead to altered turnover rates, indirectly affecting the availability of the N-terminal fragment if it were to be cleaved. Ubiquitination can also induce subcellular relocalization of proteins pnas.org.
Modulation of Vimentin (1-96) Interaction Profiles
The N-terminal domain of vimentin is a key region for interactions with a variety of cellular binding partners, and PTMs in this area can modulate these interactions. SUMOylation, ubiquitination, and citrullination in the 1-96 region or on full-length vimentin impacting this region can alter its affinity and specificity for interacting molecules.
SUMOylation can drastically alter protein-protein interactions mpg.denih.gov. While direct evidence for how SUMOylation of the vimentin N-terminus affects specific binding partners is scarce, SUMOylation on other parts of vimentin is associated with changes in filament disassembly frontiersin.org, which would indirectly impact its interaction profile.
Ubiquitination can also modify protein-protein interactions nih.govpnas.org. The interaction of vimentin intermediate filaments with the plasma membrane is regulated by ubiquitin-related proteins pnas.org, suggesting a potential role for ubiquitination in modulating the interaction between the vimentin N-terminus and membrane components.
Citrullination within the N-terminal domain can alter its electrostatic properties due to the conversion of positively charged arginine to neutral citrulline. This change can directly impact interactions mediated by charge, such as the strong ionic relationships between the vimentin N-terminus and negatively charged lipid bilayers researchgate.net. Studies on citrullinated vimentin peptides have shown enhanced binding affinity to HLA-DRB1 molecules, highlighting the ability of citrullination to strengthen specific protein-protein interactions mdpi.com. The N-terminal domain of vimentin is also known to interact with DNA nih.govmolbiolcell.org, and citrullination could potentially modulate this interaction.
The combined effects of these PTMs on the vimentin (1-96) region contribute to the intricate regulatory network governing vimentin's diverse functions in the cell. Further research is needed to fully elucidate the specific sites and consequences of SUMOylation, ubiquitination, and citrullination within the vimentin (1-96) fragment.
Here is a summary of the discussed PTMs and their reported effects related to vimentin:
| PTM | Relevant Vimentin Region | Reported Effects (General Vimentin) | Potential Relevance to Vimentin (1-96) |
| SUMOylation | C-terminus (K439, K445), Theoretically K111 oncotarget.com | Influences stability, localization, interactions mpg.denih.gov; Associated with nuclear translocation nih.govresearchgate.net; Disrupts filament disassembly frontiersin.org | Potential impact on N-terminal mediated nuclear localization and interactions, though direct N-terminal SUMOylation sites need confirmation. |
| Ubiquitination | Not specifically localized in snippets | Influences stability, localization, interactions nih.govpnas.org; Regulates interaction with plasma membrane pnas.org | Potential impact on stability and interaction with membranes and other N-terminus binding partners. |
| Citrullination | N-terminus (deamination of arginine) nih.gov | Alters structure, stability, localization, interactions mdpi.comroyalsocietypublishing.org; Enhances binding to HLA-DRB1 mdpi.com | Direct impact on charge-mediated interactions (e.g., with lipids, DNA) and potential effects on stability and localization. |
Intermolecular Interactions Mediated by Vimentin 1 96
Protein-Protein Interactions of the Vimentin (B1176767) (1-96) Domain
The vimentin (1-96) domain is a critical region for mediating interactions with a variety of protein partners, influencing cellular processes from signal transduction to organelle positioning.
Interaction with 14-3-3 Proteins and its Role in Signal Transduction Sequestration
A well-characterized interaction of the vimentin amino-terminal head domain (residues 1-96) is its binding to 14-3-3 proteins. capes.gov.brnih.govresearchgate.netacs.org This interaction is dependent on the phosphorylation status of vimentin, specifically at serine/threonine residues within the amino-terminus, and requires the phosphopeptide-binding domain of 14-3-3 proteins. capes.gov.brnih.govacs.org Research indicates that a stable complex involves the binding of a 14-3-3 dimer to potentially two sites on a single vimentin polypeptide. capes.gov.brnih.govacs.org
The functional consequence of this interaction is the sequestration of 14-3-3 proteins by phosphorylated vimentin. capes.gov.brnih.govcytoskeleton.com By binding to 14-3-3, phosphovimentin can limit the availability of 14-3-3 to other cellular target proteins. capes.gov.brnih.govcytoskeleton.com This sequestration mechanism can impact various intracellular signaling processes that rely on 14-3-3 binding for the regulation of key proteins, including signal transduction molecules like the protooncogene Raf. capes.gov.brnih.gov
Binding to Cytoskeletal Regulators and Intermediate Filament Associated Proteins
While the tail domain of vimentin has been implicated in direct interactions with actin oncotarget.comnih.gov, the N-terminal domain, encompassing the 1-96 region, is suggested to be involved in interactions with linker proteins like plectin. mdpi.commolbiolcell.org Plectin, a large cytolinker protein, can crosslink intermediate filaments with microtubules and actin filaments and also tethers the cytoskeleton to cell junctions and adhesions. molbiolcell.orgoncotarget.comnih.gov Plectin isoform 1b, which localizes to mitochondria, may mediate the linkage between vimentin and these organelles, potentially involving the vimentin N-terminus. mdpi.commolbiolcell.org
Association with Organelle Membranes and Organelle-Specific Proteins (e.g., Golgi, Mitochondria)
Vimentin is known to associate with various intracellular organelles, playing a role in their positioning, distribution, and function. frontiersin.orgphysiology.orguniprot.orgwikipedia.orguniprot.orgmdpi.com The interactions with organelle membranes and specific organelle-associated proteins often involve the vimentin intermediate filament network, and the N-terminal domain contributes to these associations.
Golgi: The Golgi complex interacts with the vimentin intermediate filament cytoskeleton. frontiersin.orgnih.govresearchgate.net The peripherally associated Golgi protein formiminotransferase cyclodeaminase (FTCD) has been identified as a linker protein that binds directly to vimentin subunits and polymerized filaments. frontiersin.orgnih.govresearchgate.net This interaction promotes the association between the Golgi and vimentin, suggesting a role for FTCD in integrating the Golgi compartment with the intermediate filament network. nih.govresearchgate.net Another protein, GORAB, also interacts with vimentin and may contribute to the structural stability of the Golgi apparatus. frontiersin.org
Mitochondria: Vimentin filaments are frequently found in close association with mitochondria, influencing their motility, intracellular distribution, and anchorage. mdpi.comnih.govphysiology.orgnih.gov The NH2-terminal non-α-helical domain of vimentin contains a binding site for mitochondria. mdpi.comphysiology.org Studies using vimentin peptides have shown that a peptide corresponding to residues 41-94 localizes to mitochondria. nih.govnih.gov This interaction, which can be direct or mediated by proteins like plectin, is thought to be important for anchoring mitochondria within the cytoplasm and can influence mitochondrial functions such as membrane potential and respiratory activity. mdpi.comnih.govmolbiolcell.orgphysiology.orgnih.gov
The table below summarizes some of the protein-protein interactions involving the vimentin (1-96) domain or the N-terminus which contains this domain:
| Interacting Protein/Complex | Vimentin Domain Involved (if specified) | Effect/Role | Source(s) |
| 14-3-3 Proteins | Amino-terminal head domain (1-96) | Sequestration, regulation of signal transduction and cell cycle control | capes.gov.brnih.govresearchgate.netacs.orgcytoskeleton.com |
| Plectin | N-terminus (suggested) | Linker to other cytoskeletal components and mitochondria | molbiolcell.orgoncotarget.comnih.govmdpi.comnih.govmolbiolcell.org |
| Formiminotransferase Cyclodeaminase (FTCD) | Subunits and filaments | Linker between Golgi and vimentin, Golgi integration with IF cytoskeleton | frontiersin.orgnih.govresearchgate.net |
| GORAB | Not specified | Contribution to Golgi structural stability | frontiersin.org |
| Organelle Membranes (Golgi, Mitochondria) | N-terminal domain | Association, anchorage, influence on organelle dynamics and function | mdpi.comnih.govfrontiersin.orgphysiology.orgmdpi.comnih.govresearchgate.netnih.gov |
Nucleic Acid Interactions of Vimentin (1-96) and its Derivatives
Beyond its well-established roles in the cytoplasm, vimentin, particularly its amino-terminal domain, has been shown to interact with nucleic acids, influencing nuclear structure and chromatin organization.
Direct Binding of Vimentin (1-96) Peptides to Nuclear DNA
Research indicates that amino-terminal polypeptides derived from vimentin are capable of interacting directly with nuclear DNA. nih.gov The DNA binding activity of vimentin has been localized to the middle region of the head domain. nih.gov Specific tyrosine residues within this domain, namely Y29, Y37, and Y52, have been shown to be photo-cross-linked to DNA bound to vimentin, providing evidence for direct interaction. nih.gov The amino-terminal peptide NT1, which corresponds to residues 1-96 of vimentin, has been found to encompass a domain involved in interactions with nucleic acids. nih.gov
Influence of Vimentin (1-96) on Nuclear Architecture and Chromatin Organization
The interaction of vimentin, particularly its amino-terminal peptides including the 1-96 region, has been linked to alterations in nuclear architecture and chromatin organization. nih.gov Microinjection of amino-terminal vimentin peptides, such as NT1 (1-96), into cells has been observed to alter chromatin distribution and perturb the organization of the nucleus. nih.gov
Interaction with Pathogen-Derived Components
Vimentin, a key intermediate filament protein, is known to interact with various pathogen-derived components. These interactions can influence the course of infection, affecting processes from initial host cell attachment to intracellular replication. While full-length vimentin plays diverse roles in these interactions, specific fragments, such as vimentin (1-96), can be generated through proteolytic cleavage by pathogen-encoded enzymes and may exert distinct functions or modulate the activity of the full-length protein.
Cleavage of Vimentin by Viral Proteases (e.g., HIV-1 Protease) to Release Vimentin (1-96) Fragments
Viral proteases are essential for processing viral polyproteins into functional proteins during the replication cycle. In addition to their roles in viral maturation, some viral proteases have been shown to cleave host cellular proteins, including components of the cytoskeleton like vimentin. This cleavage can lead to significant rearrangements of the cellular architecture and may facilitate viral processes.
Human immunodeficiency virus type 1 (HIV-1) protease (HIV-1 PR) is a well-documented example of a viral protease that cleaves vimentin. Studies have demonstrated that HIV-1 PR can cleave vimentin in vitro and within infected cells nih.govbiologists.comnih.govpnas.orgnih.govmolbiolcell.orgmdpi.commdpi.com. The primary cleavage site identified for HIV-1 PR in both human and murine vimentin is located between leucine-422 and arginine-423 nih.govpnas.org. However, minor cleavages at other sites within the vimentin sequence have also been observed nih.govpnas.org. Research indicates that HIV-1 PR can cleave vimentin at multiple sites, including four sites in total, some of which are located within the head or N-terminal domain biologists.commolbiolcell.org. Specifically, cleavage sites after residues 51, 60, and 92 have been reported for HIV-1 PR activity on vimentin molbiolcell.org. These cleavage events within the N-terminal region are significant as they can lead to the generation and release of N-terminal fragments, potentially including the vimentin (1-96) fragment.
The cleavage of vimentin by HIV-1 PR can induce a collapse of the vimentin filament network, often resulting in a juxtanuclear localization nih.govbiologists.compnas.org. This cytoskeletal rearrangement is presumed to facilitate the nuclear translocation of HIV-1 biologists.com. Furthermore, N-terminal peptides generated by the complete cleavage of vimentin by HIV-1 PR in vitro have been shown to alter chromatin distribution in cells, suggesting that these fragments can impact nuclear architecture molbiolcell.org. Experiments using purified or synthetic peptides have indicated that exclusively N-terminal peptides are capable of perturbing nuclear architecture, with two separate regions within the N-terminal head domain being primarily responsible molbiolcell.org. The vimentin peptide NT1, corresponding to residues 1-96, has been prepared and used in studies investigating the effects of HIV-1 PR activity molbiolcell.org.
Beyond HIV-1, other retroviral proteases, such as those from HIV-2, bovine leukemia virus (BLV), Mason-Pfizer monkey virus (M-PMV), myeloblastosis-associated virus (MAV), and reticuloendotheliosis virus (REV), have also been shown to cleave vimentin, albeit at different sites and rates nih.govsrce.hrcapes.gov.br. These findings highlight that proteolytic cleavage of vimentin by viral proteases is a broader phenomenon among retroviruses and can contribute to viral pathogenesis nih.govmdpi.comsrce.hr.
Role of Vimentin (1-96) in Pathogen Adhesion, Internalization, and Replication Mechanisms (e.g., viruses, bacteria)
Vimentin, particularly in its cell surface or extracellular forms, plays a significant role in the interaction with various pathogens, influencing their adhesion to host cells, subsequent internalization, and intracellular replication. While much of the research focuses on full-length vimentin, the generation of fragments like vimentin (1-96) through protease activity suggests potential roles for these fragments in modulating these processes.
Cell surface vimentin (CSV) acts as a receptor or co-receptor for a variety of viruses, facilitating their binding and entry into host cells biologists.comnih.govmdpi.comfrontiersin.orgfrontiersin.orgbmj.comfrontiersin.orgbiorxiv.org. Examples of viruses that utilize vimentin for entry include SARS-CoV, SARS-CoV-2, dengue virus (DENV), encephalitis viruses, enterovirus 71 (EV71), and Japanese encephalitis virus (JEV) biologists.comnih.govbmj.comfrontiersin.orgbiorxiv.orgfrontiersin.org. For instance, the N-terminal portion of vimentin has been reported to interact with the VP1 protein of EV71 nih.gov. The rod domain of vimentin has been shown to interact with the envelope protein of DENV in endothelial cells, promoting virus absorption and infection nih.gov. While these studies often refer to interactions with regions of full-length vimentin, the fact that viral proteases can cleave within the N-terminal domain biologists.commolbiolcell.org raises the possibility that released N-terminal fragments, such as vimentin (1-96), could potentially compete with or otherwise modulate the binding of full-length vimentin to viral particles.
Beyond entry, vimentin is also involved in the intracellular trafficking and transport of viruses biologists.comnih.gov. It can rearrange to form cage-like structures that facilitate virus replication and recruit viral components biologists.comnih.gov. Vimentin interacts with viral proteins and can influence viral replication efficiency nih.govfrontiersin.org. For example, vimentin interacts with the NS4A protein of dengue virus, and disruption of vimentin can decrease viral replication nih.gov. Similarly, vimentin is required for the replication of certain coronaviruses and interacts with their nucleocapsid proteins frontiersin.org. While the direct involvement of the vimentin (1-96) fragment in these intracellular replication processes is less explored, the ability of N-terminal peptides to alter nuclear architecture molbiolcell.org suggests that fragments generated by viral proteases could potentially impact cellular environments favorable for viral replication.
Bacterial pathogens also interact with vimentin, utilizing it for adhesion, invasion, and intracellular survival mdpi.comfrontiersin.orgnih.govplos.org. Cell surface vimentin can serve as an attachment receptor for bacterial entry mdpi.comfrontiersin.org. For instance, Escherichia coli K1, a cause of neonatal bacterial sepsis and meningitis, interacts with surface-expressed vimentin via its virulence factor IbeA plos.orgnih.gov. This interaction involves the head domain of vimentin and triggers signaling cascades that promote bacterial invasion plos.orgnih.gov. Staphylococcus aureus also utilizes extracellular vimentin to enhance its intracellular infection of keratinocytes frontiersin.org. The obligate intracellular bacterium Chlamydia trachomatis remodels the host cytoskeleton, including vimentin filaments, to support its inclusion vacuole, and a chlamydial protease cleaves vimentin, which is needed to sustain this protective structure mdpi.com. Listeria monocytogenes invasion of endothelial cells has also been linked to cell surface vimentin nih.gov. The interaction of bacteria with the N-terminal head domain of vimentin, as seen with E. coli K1 plos.orgnih.gov, suggests that fragments containing this region, like vimentin (1-96), could potentially influence these bacterial interactions, possibly by competing for binding sites or by affecting the availability or conformation of full-length vimentin.
Furthermore, vimentin is involved in host immune responses to bacterial infection, acting as a ligand for pattern recognition receptors and influencing inflammatory signaling mdpi.comfrontiersin.orgnih.govplos.orgnih.govfrontiersin.org. The cleavage of vimentin by bacterial proteases, such as the Chlamydia protease CPAF mdpi.com, or the generation of fragments through other mechanisms during infection, could potentially modulate these immune interactions.
Role of Vimentin 1 96 in Fundamental Cellular Processes
Regulation of Cell Motility and Migration by Vimentin (B1176767) (1-96) Dynamics
Cell motility and migration are complex processes that heavily depend on the dynamic reorganization of the cytoskeleton, including vimentin intermediate filaments. The assembly state and spatial organization of vimentin are closely correlated with cell shape and polarity during locomotion. molbiolcell.org While the role of full-length vimentin filaments in regulating cell migration is well-established, the vimentin (1-96) fragment contributes to these processes primarily through its influence on filament dynamics and potential direct interactions.
Lamellipodia are broad, sheet-like protrusions at the leading edge of migrating cells, essential for cell movement. The formation of lamellipodia is intricately linked to the dynamic assembly and disassembly of the actin cytoskeleton. Studies have shown an antagonistic relationship between vimentin intermediate filaments and the formation of lamellipodia, where disassembly of vimentin filaments at the cell periphery is often coincident with lamellipodia formation. molbiolcell.org
The vimentin (1-96) region is implicated in these dynamics. Microinjection of a vimentin mimetic peptide derived from the N-terminus, which causes vimentin filament disassembly, has been shown to induce membrane ruffling and lamellipodia formation. molbiolcell.org This suggests that the N-terminal domain's involvement in filament disassembly is crucial for facilitating the cytoskeletal rearrangements necessary for lamellipodia extension. Furthermore, phosphorylation within the N-terminal domain, such as at Ser-55, is known to be responsible for vimentin filament disassembly into nonfilamentous particles, a process relevant during cell rounding and potentially during the dynamic remodeling required for lamellipodia formation. molbiolcell.org While these findings highlight the importance of the N-terminal region (including 1-96) in modulating filament dynamics that impact lamellipodia, detailed research focusing solely on the isolated vimentin (1-96) fragment's direct effects on lamellipodia formation is limited in the provided sources.
The dynamic properties of the vimentin network, influenced by the assembly characteristics governed by the N-terminal domain, are important for establishing and maintaining cell polarity during directed migration. molbiolcell.org Alterations in vimentin organization, potentially mediated by changes affecting the N-terminal, can lead to a loss of polarity and reduced cell motility. molbiolcell.org
Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells acquire mesenchymal characteristics, including increased motility and invasiveness. Vimentin expression is a canonical marker of EMT and plays a significant role in the associated changes in cell shape and increased motility. molbiolcell.orgresearchgate.netabcam.comnih.gov
Vimentin (1-96) in Intracellular Organization and Organelle Positioning
Vimentin intermediate filaments form a network that extends throughout the cytoplasm, interacting with various organelles and contributing to their positioning and organization within the cell. frontiersin.orgwikipedia.orguniprot.orgnih.govuu.nltechnologynetworks.com This interaction is crucial for maintaining cellular architecture and facilitating cellular processes that require precise organelle localization.
Vimentin filaments are associated with mitochondria, influencing their motility and distribution within the cytoplasm. wikipedia.orgnih.govuu.nlharvard.eduresearchgate.netnih.govmdpi.com Studies have shown that interactions with vimentin intermediate filaments affect the motility, distribution, and anchorage of mitochondria. nih.govresearchgate.net In cells lacking vimentin filaments or with disrupted vimentin organization, mitochondrial motility is increased. nih.govresearchgate.net
Research specifically on the vimentin (1-96) region has indicated that a peptide consisting of residues 41-94 localizes to mitochondria. nih.govresearchgate.net Furthermore, deletions within the N-terminal domain, including residues 41-96 or 45-70, did not inhibit mitochondrial motility, suggesting that a mitochondrial interacting domain might reside within the 45-70 region of the N-terminus. nih.govresearchgate.net This implies a specific interaction between the N-terminal part of vimentin and mitochondria, potentially involving a receptor on the outer mitochondrial membrane, which could play a role in regulating mitochondrial membrane potential and motility. mdpi.com While these findings point to the N-terminal domain's involvement, the isolated vimentin (1-96) fragment's complete and independent impact on mitochondrial dynamics requires further dedicated study.
The Golgi apparatus, a key organelle in protein and lipid modification and transport, is typically localized to the perinuclear region and its structure and positioning are influenced by the cytoskeleton. Vimentin intermediate filaments have been shown to interact with the Golgi complex, contributing to its structural stability and organization. frontiersin.orgharvard.edunih.govnih.gov
Studies have demonstrated that the Golgi complex interacts with the vimentin intermediate filament cytoskeleton, and proteins like formiminotransferase cyclodeaminase (FTCD) can mediate this interaction, linking the Golgi membrane to vimentin filaments. frontiersin.orgnih.gov Another protein, GORAB, which is located in the trans-Golgi network, has also been shown to interact with vimentin and contribute to the structural stability of the Golgi apparatus. frontiersin.orgmdpi.comnih.gov
While these studies establish a link between full-length vimentin filaments and Golgi structure, direct evidence detailing the isolated vimentin (1-96) fragment's specific role in Golgi apparatus structure and reorganization is not prominently featured in the provided search results. The N-terminal domain's primary contribution here is likely through its role in forming the vimentin filament network that interacts with Golgi-associated proteins.
Vimentin (1-96) as a Signaling Scaffold and Modulator of Biochemical Pathways
Beyond its structural roles, vimentin is increasingly recognized as a dynamic scaffold that interacts with various signaling molecules, influencing biochemical pathways. frontiersin.orgnih.govnih.govtechnologynetworks.comharvard.edumdpi.combiorxiv.org These interactions can modulate signal transduction and cellular responses.
The vimentin (1-96) region has been specifically identified as the necessary region for the binding of 14-3-3 proteins. researchgate.netcapes.gov.br This interaction is dependent on vimentin phosphorylation within this N-terminal domain. capes.gov.br The binding of phosphorylated vimentin (1-96) to 14-3-3 proteins can sequester 14-3-3, thereby limiting its availability to other target proteins and affecting intracellular signaling processes that rely on 14-3-3 interactions. researchgate.netcapes.gov.br This highlights a direct role of the vimentin (1-96) fragment in modulating biochemical pathways by influencing the availability of key signaling regulators like 14-3-3 proteins.
Furthermore, the N-terminal domain of vimentin has been reported to provide a direct binding site for the CD44 receptor, a protein involved in cell adhesion and signaling. mdpi.com This interaction suggests a potential role for the vimentin (1-96) fragment in linking the cytoskeleton to cell surface receptors and influencing downstream signaling events related to cell adhesion and migration.
During viral infections, the N-terminal region of vimentin has been shown to interact with viral proteins, such as the Dengue virus NS4A protein, potentially influencing viral replication processes within the endoplasmic reticulum. mdpi.com This indicates that the vimentin (1-96) fragment can participate in interactions relevant to cellular responses during infection.
Influence on Kinase Cascades and Downstream Effectors
The vimentin (1-96) fragment, corresponding to the amino-terminal head domain, is known to be a site of significant post-translational modifications, particularly phosphorylation. Phosphorylation within this region is a key regulator of vimentin filament assembly and disassembly, processes crucial for cellular dynamics like migration and division. Beyond its structural impact, the phosphorylation status of the vimentin head domain influences its interaction with various signaling molecules, thereby impacting kinase cascades and downstream effectors.
Research indicates that the amino-terminal head domain of vimentin (amino acids 1-96) is involved in binding to 14-3-3 proteins. researchgate.netacs.org This interaction is dependent on the phosphorylation of serine residues within the head domain. acs.orgresearchgate.net The binding of 14-3-3 dimers to phosphorylated sites on vimentin can displace other 14-3-3 binding partners, such as the protooncogene Raf, which are involved in cell signaling and cell cycle control pathways. researchgate.netacs.org This suggests that the vimentin (1-96) fragment, through its phosphorylation-regulated interaction with 14-3-3 proteins, can modulate the availability and activity of other signaling molecules, thereby influencing kinase cascades like the MAPK pathway. researchgate.netacs.org
Furthermore, studies have indicated a potential link between the vimentin (1-96) residue fragment or synthetic peptides derived from it and the p38 MAP kinase (MAPK) signaling cascade. qmul.ac.uk While the precise mechanisms are still under investigation, this suggests a direct or indirect influence of the vimentin (1-96) fragment on this stress-activated kinase pathway.
The phosphorylation of vimentin by various kinases, including PKA, PKC, ROCK, and CaMKII, is well-established for the full-length protein and affects its interaction with cellular components responsible for signaling. researchgate.net Given that the amino-terminal head domain contains multiple phosphorylation sites, it is a critical region for mediating these kinase-dependent signaling events.
Integration of Mechanical Cues via Vimentin (1-96) Dependent Signaling
The intermediate filament network, primarily composed of vimentin in mesenchymal cells, plays a significant role in cellular mechanics, providing structural support and contributing to the cell's ability to withstand and respond to mechanical stress. nih.govfrontiersin.orgwikipedia.orgresearchgate.netbiorxiv.org This mechanical role is intimately linked to cellular signaling, allowing cells to sense and integrate mechanical cues from their environment. nih.govfrontiersin.orgresearchgate.netfrontiersin.orgbiologists.com
While the full-length vimentin protein is crucial for maintaining cell shape, integrity, and stiffness, and is involved in mechanosensing during processes like migration, specific research detailing the independent role of the vimentin (1-96) fragment solely in the integration of mechanical cues and dependent signaling pathways is limited in the provided search results. nih.govfrontiersin.orgresearchgate.netbiorxiv.orgfrontiersin.orgbiologists.com The head domain is essential for filament assembly, which is the basis of the mechanical network. However, the direct involvement of the isolated (1-96) fragment in sensing or transducing mechanical signals, independent of its role in full filament formation, is not explicitly described in the retrieved literature. The broader context suggests that the dynamic remodeling of vimentin filaments, influenced by post-translational modifications within the head domain, is critical for the cell's mechanical adaptability and signaling responses. nih.govfrontiersin.orgfrontiersin.org
Participation of Vimentin (1-96) in Protein Quality Control and Aggresome Formation
Cells possess sophisticated protein quality control mechanisms to handle misfolded or aggregated proteins. When these mechanisms are overwhelmed, misfolded proteins can accumulate and be sequestered into inclusion bodies known as aggresomes. wikipedia.orgrupress.orgsemanticscholar.orgnih.govmdpi.com Vimentin intermediate filaments are consistently found surrounding these aggresomes, forming a cage-like structure. wikipedia.orgwikipedia.orgrupress.orgsemanticscholar.orgnih.govmdpi.comnih.govnih.govcellsignal.com
The role of full-length vimentin in aggresome formation involves the reorganization and collapse of the filament network to encase the aggregated proteins, typically at the microtubule-organizing center. wikipedia.orgrupress.orgsemanticscholar.orgnih.govcellsignal.com Vimentin's presence at the aggresome is thought to provide structural stability to the inclusion body and may facilitate the recruitment of cellular machinery for protein degradation, such as proteasomes. nih.govnih.gov Studies have shown that vimentin interacts with proteins important for maintaining cellular proteostasis and can spatially localize proteasomes to aggresomes in response to cellular stress. nih.govantibodiesinc.comuq.edu.auembopress.org
However, similar to the integration of mechanical cues, the provided search results primarily describe the involvement of the full-length vimentin protein in protein quality control and aggresome formation. While the vimentin (1-96) head domain is crucial for filament assembly and interactions, its specific, independent contribution or unique mechanism within the process of aggresome formation or protein quality control, separate from the intact filament network, is not explicitly detailed in the retrieved literature. The collapse and reorganization of the vimentin filament network, which involves the head domain as a constituent part, is central to aggresome formation. wikipedia.orgrupress.orgsemanticscholar.orgcellsignal.com
Mechanistic Insights of Vimentin 1 96 in Disease Pathogenesis
Vimentin (B1176767) (1-96) in Cancer Cell Biology and Metastatic Processes
Vimentin expression is frequently elevated in various epithelial cancers and is strongly associated with a metastatic phenotype and poor prognosis nih.gov. While research often discusses full-length vimentin in this context, the potential roles of specific fragments like vimentin (1-96) in mediating these processes are being explored, particularly concerning changes in cellular mechanics and interactions.
Functional Role in Enhanced Cancer Cell Migration and Invasion
Vimentin is a key regulator of cell movement and is involved in the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis researchgate.netijmcmed.org. Upregulation of vimentin in epithelial cells increases cell motility, induces changes in cell shape, leads to the loss of cell-cell contacts, and increases the turnover of focal adhesions nih.gov. Vimentin also supports cellular elasticity and provides protection against mechanical stress, which is experienced by tumor cells as they grow and migrate nih.gov. Studies using vimentin-lacking cancer cells have shown diminished migration and invasion capabilities, particularly in dense environments nih.gov. While these studies primarily focus on full-length vimentin, the head domain (which includes the 1-96 region) is crucial for filament assembly and interactions, suggesting that fragments affecting these properties could influence cell migration and invasion. For instance, the interaction of vimentin with Scrib, a protein involved in cell migration, protects Scrib from degradation, potentially enhancing the invasive capacity of cells nih.gov.
Implications for Nuclear Localization of Vimentin and Transcriptional Regulation in Malignancy
While predominantly a cytoplasmic intermediate filament protein, vimentin has been observed to localize in the nucleus of certain cancer cells, such as neuroblastoma cells nih.gov. This nuclear localization suggests a potential role in transcriptional regulation. Studies have shown that vimentin can regulate the expression of genes like p21Waf1 nih.gov. More recent research indicates that vimentin undergoes SUMOylation, which is associated with its nuclear translocation nih.gov. In the nucleus, vimentin may act as a transcription factor, regulating genes such as CDC42, cathepsin B, and cathepsin D, thereby promoting the invasion and migration of cancer cells nih.gov. The amino-terminal head domain of vimentin, including the 1-96 region, has been shown to perturb nuclear chromatin organization molbiolcell.org. This effect may be mediated by direct interaction of vimentin peptides with nuclear DNA, as the DNA binding domain has been localized to the middle of the head domain molbiolcell.org. The ability of viral proteases, such as the HIV-1 protease, to cleave vimentin and liberate amino-terminal peptides highlights a mechanism by which such fragments could interfere with host cell gene expression and potentially contribute to carcinogenesis molbiolcell.org.
Role of Vimentin (1-96) in Host-Pathogen Interactions and Infectious Disease Mechanisms
Vimentin, including its cell surface-expressed form and intracellular pools, plays a multifaceted role in host-pathogen interactions. Pathogens can subvert vimentin functions to facilitate entry, replication, and dissemination nih.govnih.gov.
Molecular Basis of Pathogen Subversion of Vimentin (1-96) Functions
Vimentin (1-96) as a Host Factor in Viral and Bacterial Pathogenicity
Vimentin acts as a host factor in the pathogenicity of various viruses and bacteria. Cell surface vimentin has been shown to play important roles in the attachment and entry of viruses such as SARS-CoV and dengue virus nih.gov. The presence of vimentin in target cells and its induction by proinflammatory cytokines contribute to its implication in viral infection nih.gov. Intracellular vimentin can be used by pathogens to establish replicative niches or facilitate the recruitment of host factors favoring the pathogen cycle nih.gov. For instance, Listeria monocytogenes utilizes surface-localized vimentin for invasion of host cells and colonization of the brain harvard.edu. The L. monocytogenes virulence factor InlF binds to vimentin, and this interaction is necessary for optimal bacterial colonization harvard.edu. Targeting extracellular vimentin has been explored as a strategy to decrease viral uptake, as shown with SARS-CoV-2 where targeting vimentin reduced viral entry and increased host cell survival nih.gov. While these studies often refer to full-length or surface vimentin, the specific interaction sites with pathogens may involve the amino-terminal head domain, implying a role for fragments like vimentin (1-96).
Vimentin (1-96) as an Autoantigen in Autoimmune Conditions and Inflammatory Responses
Vimentin is recognized as an autoantigen in a variety of inflammatory and autoimmune conditions, including rheumatoid arthritis, systemic lupus erythematosus, and sarcoidosis mdpi.comhofstra.edunih.gov. The occurrence of autoantibodies to vimentin has been widely observed in these diseases mdpi.comhofstra.edu.
Cleavage of vimentin is an early event during apoptosis, and sites of inflammation and tissue damage can be sources of vimentin fragments hofstra.edu. Post-translational modifications, such as citrullination, can contribute to the exposure of cryptic immunogenic epitopes hofstra.edu. In rheumatoid arthritis, vimentin fragments are found in synovial fluid, and antibodies to citrullinated vimentin (anti-MCV) are common and correlate with disease activity mdpi.comhofstra.edu. While anti-MCV antibodies are well-established, native forms of vimentin and potentially specific fragments can also be antigenic. For example, epitopes of native vimentin are antigenic in individuals with sarcoidosis who have the HLA-DRB1*0301 genotype mdpi.comnih.gov. Vimentin or its fragments can be expressed on the surface of activated immune cells and injured endothelium, where they can act as immunogens and targets of autoantibodies hofstra.edu. The presence of anti-vimentin autoantibodies has been correlated with clinical manifestations in diseases like idiopathic pulmonary fibrosis nih.gov. These findings suggest that fragments like vimentin (1-96), potentially modified, could contribute to the autoimmune response by acting as exposed or generated autoantigens during inflammation and tissue damage.
Contribution of Vimentin (1-96) Dynamics to Fibrotic Processes and Tissue Remodeling
Vimentin, a type III intermediate filament protein predominantly found in mesenchymal cells like fibroblasts and endothelial cells, plays a significant role in maintaining cellular integrity, shape, and motility bio-techne.comwikipedia.org. While primarily known as a cytoplasmic protein, vimentin can also be found at the cell surface and in the extracellular space, where it performs diverse functions, including involvement in tissue repair and damage responses bio-techne.comnih.govfrontiersin.org. The dynamics of vimentin, including its assembly, disassembly, post-translational modifications (PTMs), and proteolytic cleavage, are crucial for its functions and are implicated in various pathological conditions, notably fibrosis and aberrant tissue remodeling mdpi.comfrontiersin.orgfrontiersin.org.
Fibrosis, characterized by excessive deposition of extracellular matrix (ECM) proteins, is a consequence of dysregulated wound healing and tissue remodeling processes frontiersin.orgnih.gov. Myofibroblasts, differentiated from fibroblasts, are key players in this process, exhibiting increased contractility and ECM production, particularly collagen I nih.govmolbiolcell.org. Vimentin expression is often upregulated in myofibroblasts and is associated with enhanced cell motility, adhesion to the ECM, and collagen deposition frontiersin.orgnih.gov.
The N-terminal domain of vimentin (residues 1-96), also referred to as the head domain, is intrinsically disordered and plays a critical role in filament assembly, interactions with other proteins, and regulation of vimentin dynamics bio-techne.comnih.govfrontiersin.org. While research often focuses on full-length vimentin or the effects of broad vimentin inhibition, specific studies highlight the importance of vimentin fragments, including those derived from the N-terminus, in cellular processes relevant to fibrosis.
Proteolytic cleavage of vimentin by various proteases, such as caspases, calpain, and viral proteases, can lead to the generation of vimentin fragments mdpi.comresearchgate.net. These fragments can have distinct functions compared to the full-length protein. For instance, an amino-terminal fragment of vimentin has been reported to induce apoptosis mdpi.com. HIV-1 protease, for example, cleaves vimentin at multiple sites, including within the N-terminal region (residues 17-60 and 68-92), leading to altered chromatin distribution nih.gov. While vimentin (1-96) itself is a specific fragment, studies on the vimentin N-terminus provide insights into its potential roles when cleaved or exposed.
Extracellular vimentin, which can include soluble fragments, has emerged as a significant player in tissue damage and repair nih.govmdpi.com. It can act as a damage-associated molecular pattern (DAMP), activating immune responses and contributing to inflammation, a key component of the fibrotic process nih.govfrontiersin.orgfrontiersin.orgbiorxiv.org. Extracellular vimentin has been shown to interact with cell surface receptors and ECM components, influencing cell behavior. For example, cell surface vimentin on activated platelets can stabilize complexes that inhibit epithelial repair and exacerbate pulmonary fibrosis nih.govmdpi.com.
While direct research specifically on the isolated vimentin (1-96) fragment's contribution to fibrosis and tissue remodeling is less extensive than studies on full-length or extracellular vimentin, the known roles of the N-terminus in vimentin dynamics, protein interactions, and the documented effects of vimentin cleavage and extracellular vimentin in fibrosis suggest potential mechanisms. The release or exposure of the vimentin N-terminal region, possibly as part of larger fragments or through specific cleavage events, could influence fibroblast activation, migration, and interaction with the ECM, thereby contributing to fibrotic processes.
Research findings indicate that inhibiting vimentin function or expression can attenuate myofibroblast differentiation and reduce fibrosis in experimental models nih.govplos.orgresearchgate.net. For example, studies using vimentin knockout mice or pharmacological inhibitors targeting vimentin have shown reduced fibrotic responses frontiersin.orgnih.govplos.orgresearchgate.netbmj.com. These findings underscore the importance of vimentin dynamics in fibrosis, and given the critical role of the N-terminus in vimentin structure and function, it is plausible that the vimentin (1-96) fragment, or processes involving this region, contribute to these observed effects.
Further detailed research is needed to specifically delineate the roles of the vimentin (1-96) fragment in the complex interplay of cellular and molecular events that drive fibrotic processes and tissue remodeling. Understanding the precise mechanisms by which this fragment is generated, released, and interacts with other factors in the tissue microenvironment could provide valuable insights into the pathogenesis of fibrotic diseases.
Data Table: Summary of Vimentin Dynamics and Fibrosis-Related Processes
While specific quantitative data solely focused on the vimentin (1-96) fragment's direct impact on fibrosis markers is limited in the provided search results, the literature highlights key dynamic aspects of vimentin and their association with fibrotic processes. The following table summarizes these associations based on the search findings:
| Vimentin Dynamic Aspect / Form | Associated Fibrotic Process/Outcome | Relevant Cell Types | Mechanism/Notes | Source(s) |
| Upregulated Vimentin Expression | Enhanced cell motility, adhesion to ECM, collagen deposition, Fibrosis | Fibroblasts, Myofibroblasts | Associated with myofibroblast differentiation and invasive phenotype. | frontiersin.orgnih.govresearchgate.net |
| Extracellular Vimentin | Tissue damage and repair, Inflammation, Fibrosis | Various Mesenchymal Cells | Acts as a DAMP, interacts with cell surface receptors and ECM. | nih.govfrontiersin.orgmdpi.combiorxiv.org |
| Citrullinated Vimentin | Stimulates fibroblast invasion, Fibrotic tissue remodeling, Fibrosis | Neutrophils, Macrophages, Fibroblasts | Impairs filament assembly, increases soluble precursors, acts as DAMP. | nih.govfrontiersin.orgfrontiersin.org |
| Phosphorylated Vimentin (e.g., Ser38) | Impaired cell spreading and polarization in myofibroblasts | Myofibroblasts | Associated with increased soluble vimentin levels. | plos.orgnih.gov |
| Vimentin Cleavage (including N-terminus) | Filament network disruption, Apoptosis, Altered nuclear architecture | Various Cell Types | Generates fragments with potentially distinct functions; implicated in pathogenesis. | mdpi.comresearchgate.netmdpi.comnih.govmolbiolcell.org |
| Vimentin Filament Disassembly/Remodeling | Required for efficient cell migration, Response to stress/oxidants | Various Mesenchymal Cells | Dynamic changes influenced by PTMs; disruption linked to disease contexts. | frontiersin.orgbiorxiv.orgpnas.orgcsic.esbiorxiv.org |
| Vimentin Interaction with Integrins | Regulates cell adhesion, migration, and ECM remodeling | Fibroblasts, Endothelial Cells | Influences focal adhesion formation and strength, tuning cell attachment to ECM. | frontiersin.orggulhanemedj.org |
| Vimentin Interaction with PAI-1 Complexes | Inhibition of epithelial repair, Exacerbation of pulmonary fibrosis | Platelets, Endothelial Cells | Stabilizes complexes on activated platelets. | nih.govmdpi.com |
Advanced Methodologies for Investigating Vimentin 1 96
In Vitro Reconstitution Systems for Vimentin (B1176767) (1-96) Assembly and Interaction Studies
In vitro reconstitution provides a powerful, controlled environment to study the fundamental principles of vimentin filament assembly, free from the complexity of the cellular milieu. univ-lille1.fr These systems typically utilize purified recombinant vimentin proteins expressed in and purified from bacteria. nih.gov By manipulating protein concentration, ionic strength, and temperature, researchers can initiate and observe the hierarchical process of filament formation, from dimer and tetramer formation to the annealing of unit-length filaments (ULFs) into mature filaments. aps.orgnih.gov
Studies focusing on the vimentin (1-96) head domain often use either the full-length protein or truncated versions to elucidate the specific role of this region. For instance, deletion mutagenesis has shown that while large internal parts of the head domain may be dispensable, the extreme N-terminus, containing a highly conserved nonapeptide motif, is essential for polymerization. nih.govnih.gov The assembly process can be monitored using various techniques, including electron microscopy to visualize filament morphology and viscometry to measure changes in solution viscosity as filaments form. biologists.com
Reconstitution experiments have demonstrated that the assembly process is reversible, involving an equilibrium between filament annealing and fragmentation. aps.orgbiorxiv.org This dynamic nature can be studied by diluting pre-assembled filaments and observing their disassembly over time. univ-lille1.fr Synthetic peptides corresponding to sequences within the vimentin (1-96) domain have also been used to interfere with assembly, helping to pinpoint specific interaction sites. biologists.com For example, a decameric peptide from the N-terminus can induce the formation of short, rod-like structures when added to soluble vimentin, indicating its critical role in initiating proper assembly. biologists.com
Table 1: Key Findings from In Vitro Reconstitution Studies of Vimentin (1-96)
| Experimental Approach | Key Finding | Reference(s) |
| Deletion Mutagenesis | The extreme N-terminus of the head domain is essential for filament assembly, while some internal regions are dispensable. | nih.gov |
| Synthetic Peptide Interference | A conserved nonapeptide motif (SSYRRIFGG) in the head domain is critical for orderly filament formation. | nih.govbiologists.com |
| Assembly Dynamics Analysis | Vimentin filament assembly is a reversible process involving both annealing and spontaneous fragmentation. | univ-lille1.fraps.org |
| Use of Headless Vimentin | The head domain is crucial for the predominant A11-type dimer-dimer interactions during the formation of unit-length filaments (ULFs). | nih.gov |
Microinjection and Live-Cell Imaging Techniques for Analyzing Vimentin (1-96) Dynamics
To understand the behavior of vimentin (1-96) within its native cellular context, researchers turn to microinjection and advanced live-cell imaging techniques. These methods allow for the real-time visualization of vimentin filament dynamics, including transport, severing, and reannealing. nih.gov
A common strategy involves tagging vimentin with fluorescent proteins, such as Green Fluorescent Protein (GFP) or its variants. mdpi.com However, N-terminal tags can sometimes interfere with proper filament assembly, leading to the formation of aggregates. mdpi.comnih.gov To circumvent this, researchers have developed photoconvertible protein tags like mEos3.2. nih.govmightexbio.com These probes can be fused to vimentin and, upon activation with a specific wavelength of light in a defined region of interest, switch their fluorescence color. This allows for the tracking of specific filament populations or even individual filaments as they move and reorganize within the dense cellular network. mightexbio.com
Microinjection of fluorescently labeled vimentin subunits or peptides into living cells is another powerful approach. harvard.edu This technique allows for the observation of how exogenous vimentin (1-96) incorporates into the pre-existing filament network. harvard.edu Time-lapse imaging using techniques like Total Internal Reflection Fluorescence Microscopy (TIRFM) or spinning-disk confocal microscopy can then be used to quantify filament transport rates and directions. nih.govmightexbio.com These studies have revealed that vimentin filaments are highly dynamic structures that are actively transported along microtubules. nih.gov
Table 2: Live-Cell Imaging Techniques for Vimentin (1-96) Dynamics
| Technique | Application for Vimentin (1-96) | Insights Gained | Reference(s) |
| Fluorescent Protein Tagging (e.g., GFP, mEmerald) | Expression of vimentin fused to a fluorescent protein to visualize the entire filament network. | Revealed the overall dynamic nature of the vimentin network, including transport and reorganization. | nih.govmdpi.com |
| Photoconvertible Probes (e.g., mEos3.2) | Fusing vimentin to a protein that changes color upon light activation, allowing for tracking of specific filament subsets. | Enables quantification of filament transport, severing, and reannealing in dense network regions. | nih.govmightexbio.com |
| Microinjection | Introduction of fluorescently labeled vimentin subunits or inhibitory peptides into living cells. | Allows for the analysis of the initial steps of vimentin polymerization and the effect of specific domains on network integrity. | harvard.edu |
| Fluorescence Recovery After Photobleaching (FRAP) | Bleaching a region of the fluorescent vimentin network and monitoring the recovery of fluorescence. | Quantifies the turnover and mobility of vimentin subunits within the filament network. | nih.gov |
Biochemical and Biophysical Approaches for Characterizing Vimentin (1-96) Interactions
The vimentin (1-96) head domain mediates critical interactions with other vimentin subunits and a variety of other cellular proteins. A suite of biochemical and biophysical techniques is employed to characterize these interactions, define binding partners, and quantify binding affinities.
Co-immunoprecipitation (Co-IP) is a widely used antibody-based technique to identify protein-protein interactions in vivo. In this method, a specific antibody is used to pull down a protein of interest (e.g., vimentin) from a cell lysate. Any proteins that are bound to the target protein will be pulled down as well and can be identified by techniques like Western blotting or mass spectrometry. While specific Co-IP studies focusing solely on the vimentin (1-96) fragment are less common, this approach has been used to show that N-terminally tagged vimentin aggregates can co-align with proteins like β-catenin at intercellular junctions, although a stable direct interaction may not be present. mdpi.com
Biolayer Interferometry (BLI) is an optical biosensing technique that allows for the real-time, label-free analysis of biomolecular interactions. harvard.edu In a typical BLI experiment, a purified protein corresponding to the vimentin (1-96) domain would be immobilized on a biosensor tip. The tip is then dipped into solutions containing potential binding partners. By measuring changes in the interference pattern of light reflected from the sensor surface, one can determine the association and dissociation rates of the interaction, providing quantitative data on binding kinetics and affinity. This method is ideal for studying the direct interaction between the vimentin head domain and other proteins or nucleic acids in a controlled, in vitro setting. harvard.edu
Other techniques such as chemical cross-linking are also invaluable. nih.gov This method uses reagents to covalently link interacting proteins, allowing for the capture of transient or weak interactions. Subsequent analysis can identify the cross-linked partners and even map the interaction interface. This approach was instrumental in demonstrating that the formation of unit-length filaments predominantly involves A11-type interactions, which are dependent on the head domain. nih.gov
Proteomic and Mutagenesis Strategies for Mapping Vimentin (1-96) PTMs and Functional Domains
The function of the vimentin (1-96) head domain is intricately regulated by post-translational modifications (PTMs) and the presence of specific functional motifs. researchgate.net Proteomic and mutagenesis strategies are central to identifying these PTMs and deciphering the roles of specific amino acid residues.
Proteomic analysis , primarily using mass spectrometry (MS), is the cornerstone for identifying and mapping PTMs. nih.gov In a typical workflow, vimentin is isolated from cells, digested into smaller peptides by enzymes like trypsin, and then analyzed by MS. The mass spectrometer measures the mass-to-charge ratio of the peptides with high accuracy. A deviation from the expected mass of a peptide can indicate the presence of a PTM, such as phosphorylation, acetylation, or ubiquitination. researchgate.net Tandem mass spectrometry (MS/MS) can then be used to fragment the modified peptide and determine the exact site of the modification. nih.gov Such analyses have revealed that the vimentin head domain is a hotspot for PTMs, which can regulate filament assembly and disassembly. researchgate.netnih.gov
Site-directed mutagenesis is a complementary technique used to probe the function of specific amino acids or motifs within the vimentin (1-96) domain. nih.gov By changing one or more amino acids and then expressing the mutant protein, researchers can assess the impact on filament assembly, protein interactions, or cellular localization. For example, mutagenesis studies have been crucial in defining the importance of arginine residues within the conserved N-terminal nonapeptide motif for filament formation. nih.govnih.gov Replacing these key arginines can severely impair the ability of vimentin to form a proper filamentous network both in vitro and in vivo. nih.gov
Table 3: Mutagenesis Studies on Key Residues/Motifs in Vimentin (1-96)
| Target Residue(s)/Motif | Mutation Type | Observed Effect on Assembly/Function | Reference(s) |
| N-terminal Deletions | Deletion of residues 1-10, 1-13, 1-17, 1-32 | Increasingly deleterious effect on filament assembly in vitro and network formation in vivo. | nih.gov |
| SSYRRIFGG Motif | Point mutations in Arg residues | Interference with IF assembly; formation of dense aggregates. | nih.gov |
| Arginine Doublet (in SSYRRIFGG) | Arg to Lys substitutions | One of the two adjacent arginine residues is essential for filament assembly and stability. | nih.gov |
Computational Modeling and Simulation of Vimentin (1-96) Behavior and Network Interactions
Computational modeling and molecular dynamics (MD) simulations provide a virtual microscope to investigate the structure, dynamics, and interactions of the vimentin (1-96) domain at an atomic level, complementing experimental data. nih.gov These approaches can predict how the intrinsically disordered head domain might fold or interact with the α-helical rod domain and other binding partners. researchgate.net
Molecular dynamics simulations can be used to explore the conformational flexibility of the vimentin (1-96) region and to model its interaction with other protein domains. nih.gov For example, simulations have supported experimental evidence that the head domain folds back to interact with the rod domain, an interaction essential for filament assembly. researchgate.net These models can also be used to predict the structural consequences of disease-causing mutations or the impact of PTMs on the local conformation and interaction potential of the head domain. nih.gov At a larger scale, mathematical models are used to simulate the behavior of the entire vimentin network, incorporating parameters for filament transport and turnover to understand how local dynamics give rise to global network organization. aps.org
Future Research Directions and Translational Perspectives for Vimentin 1 96
Elucidating Novel Vimentin (B1176767) (1-96)-Mediated Molecular Pathways and Regulatory Networks
Future research into vimentin (1-96) is poised to uncover its broader role in cellular signaling and regulation, extending beyond its known effects on nuclear architecture. The isolated vimentin (1-96) fragment has been demonstrated to be both necessary and sufficient to induce changes in nuclear shape and disrupt chromatin organization. uniprot.orgnih.gov This suggests a direct interaction with nuclear components or a role in modulating nuclear mechanics.
Key areas for future investigation include:
Nuclear and Chromatin Interactions: The vimentin (1-96) peptide has been shown to enter the nucleus and directly affect chromatin organization. uniprot.orgnih.gov Further studies are needed to identify the specific nuclear proteins and DNA sequences that vimentin (1-96) interacts with. This could involve techniques such as chromatin immunoprecipitation sequencing (ChIP-seq) to map the binding sites of vimentin (1-96) on a genome-wide scale. Understanding these interactions will provide insights into how this fragment may regulate gene expression. molbiolcell.org
Signal Transduction Pathways: The N-terminal domain of vimentin is a hub for post-translational modifications, including phosphorylation, which can regulate its function. cellsignal.com Investigating how these modifications on the vimentin (1-96) fragment influence its interaction with signaling molecules is a promising avenue. For instance, the interaction of the vimentin N-terminus with proteins like 14-3-3 is known to be phosphorylation-dependent. mdpi.com Elucidating the signaling cascades initiated or modulated by the soluble vimentin (1-96) fragment could reveal novel regulatory functions.
Interaction with Cellular Membranes: The N-terminus of vimentin has been shown to interact with negatively charged phospholipids, suggesting a role in membrane dynamics. nih.gov Future studies could explore how the vimentin (1-96) fragment might influence processes such as vesicle trafficking, endocytosis, or the organization of membrane domains.
A proposed model suggests that vimentin and its fragments could play a role in the global regulation of gene expression. molbiolcell.org The liberation of N-terminal peptides, such as vimentin (1-96), could provide a mechanism for external signals to directly influence host cell gene expression. molbiolcell.org
Development of Academic Research Tools and Targeted Modulators for Vimentin (1-96) Function (excluding clinical applications)
To dissect the specific functions of vimentin (1-96), the development of highly specific research tools and modulators is crucial. While tools for studying the full-length vimentin protein are available, those specific to the 1-96 fragment are less developed.
Future development in this area should focus on:
Specific Antibodies and Probes: The generation of monoclonal and polyclonal antibodies that specifically recognize the vimentin (1-96) fragment, and not the intact vimentin protein, is a priority. cellsignal.comthermofisher.commerckmillipore.combiocare.netleicabiosystems.com These tools would be invaluable for visualizing the localization of the fragment within cells and for its specific detection in complex biological samples. Fluorescently tagged versions of the vimentin (1-96) peptide can also be used to track its movement and interactions in living cells. uniprot.orgnih.gov
Synthetic Peptides and Mimetic Peptides: Synthetic peptides corresponding to the vimentin (1-96) sequence are already in use as research tools to study its effects in isolation. nih.govresearchgate.net Further development of mimetic peptides with enhanced stability or modified properties could provide more potent and specific tools for functional studies. ajmb.orgresearchgate.net For example, peptides with specific mutations could help to identify the key residues responsible for its various functions.
Targeted Modulators: The development of small molecules or other agents that can specifically modulate the activity of the vimentin (1-96) fragment is a long-term goal. thermofisher.com This could involve screening for compounds that either inhibit its interaction with nuclear components or mimic its effects. Such modulators would be powerful tools for probing the physiological and pathological roles of this fragment.
These research tools will be instrumental in distinguishing the functions of the soluble vimentin (1-96) fragment from those of the full-length vimentin protein integrated into intermediate filaments.
Integration of Vimentin (1-96) Research into Systems Biology and Multi-Omics Approaches
The integration of research on vimentin (1-96) into systems biology and multi-omics approaches will provide a more holistic understanding of its cellular functions. While such studies have been applied to the full-length vimentin protein, a specific focus on the 1-96 fragment is needed.
Future research directions include:
Proteomic Analyses: Utilizing proteomic techniques, such as mass spectrometry, to identify the interactome of the vimentin (1-96) fragment will be crucial. nih.govnih.govsemanticscholar.orgresearchgate.net This will allow for the construction of protein-protein interaction networks and provide a broader view of the cellular processes influenced by this fragment. Targeted proteomic analysis can also be used to investigate changes in the phosphorylation state of the vimentin head domain. nih.gov
Transcriptomic Analyses: Transcriptomic studies, such as RNA sequencing (RNA-Seq), can be employed to determine the global changes in gene expression induced by the vimentin (1-96) fragment. nih.govnih.govbiorxiv.org This will help to identify the downstream pathways and regulatory networks that are affected by its activity.
Integrated Multi-Omics Approaches: Combining proteomics, transcriptomics, and other "omics" data will provide a comprehensive, systems-level view of the cellular response to the vimentin (1-96) fragment. This integrated approach will be essential for building predictive models of its function and for identifying key nodes in the regulatory networks it influences.
By leveraging these advanced methodologies, researchers can move beyond a single-molecule understanding of vimentin (1-96) to a more integrated view of its role in the complex machinery of the cell.
Q & A
Q. What criteria should guide the selection of in vivo models for studying vimentin (1-96) in tumor microenvironment remodeling?
- Methodological Answer : Prioritize immunocompetent models (e.g., syngeneic mouse tumors) to assess immune cell interactions. Use tissue-specific promoters to overexpress vimentin (1-96) in stromal cells (e.g., fibroblasts). Validate findings with human biopsy co-staining for vimentin fragments and stromal markers (e.g., α-SMA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
